molecular formula C15H16N4O3S B11495301 N-(3'-acetyl-1-ethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

N-(3'-acetyl-1-ethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B11495301
M. Wt: 332.4 g/mol
InChI Key: VHVHQCFNQURKCD-UHFFFAOYSA-N
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Description

N-(3’-acetyl-1-ethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The indole and thiadiazole rings in this compound contribute to its diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’-acetyl-1-ethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the indole derivative, followed by the formation of the spiro linkage with the thiadiazole ring. The final step involves the acetylation of the compound to introduce the acetyl group.

    Preparation of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of Spiro Linkage: The indole derivative is then reacted with a thiadiazole precursor under specific conditions to form the spiro linkage. This step often requires the use of a strong base and a suitable solvent.

    Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3’-acetyl-1-ethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3’-acetyl-1-ethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Material Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(3’-acetyl-1-ethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide involves its interaction with specific molecular targets. The indole and thiadiazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or alteration of signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.

    Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole have similar structural features and applications.

Uniqueness

N-(3’-acetyl-1-ethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-acetyl-1'-ethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

InChI

InChI=1S/C15H16N4O3S/c1-4-18-12-8-6-5-7-11(12)15(13(18)22)19(10(3)21)17-14(23-15)16-9(2)20/h5-8H,4H2,1-3H3,(H,16,17,20)

InChI Key

VHVHQCFNQURKCD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C

Origin of Product

United States

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